N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the para position of the benzoyl core and two distinct N-substituents: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. The compound’s structure combines heterocyclic moieties (furan and thiophene) with a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability in pharmaceuticals and agrochemicals . While direct synthesis data for this compound are unavailable in the provided evidence, analogous benzamide derivatives are synthesized via coupling reactions between benzoyl chlorides and amines or through multi-step sequences involving hydrazine intermediates and alkylation .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23(12-14-8-10-25-13-14)9-7-17-2-1-11-26-17/h1-6,8,10-11,13H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCUVJMQJGVJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Introduction of the Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-yl groups can be introduced through nucleophilic substitution reactions, where the benzamide core is reacted with furan-3-ylmethyl halide and thiophen-2-yl ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced forms of the benzamide and other functional groups.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Biological Studies: Investigation of its interactions with biological macromolecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Production: Potential use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Heterocyclic Influence: The target compound’s furan and thiophene groups contrast with the piperazine and cyano groups in compound 3a . These heterocycles may enhance π-π stacking interactions in biological targets compared to aliphatic substituents.
- Trifluoromethyl Positioning : Flutolanil, a fungicide, shares the trifluoromethyl group but positions it at the benzamide’s ortho position, whereas the target compound has a para-CF₃ group. This positional difference could alter electronic effects and steric interactions .
Key Observations :
- Spectral data for analogous compounds (e.g., C=O and CF₃ stretches) provide benchmarks for verifying the target compound’s structure .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound features a complex structure characterized by the presence of a furan ring, a thiophene moiety, and a trifluoromethyl group, which contribute to its potential pharmacological properties. The compound belongs to the class of benzamides, known for their varied applications in medicinal chemistry.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 379.4 g/mol. This unique molecular structure enhances its lipophilicity and metabolic stability, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1421466-65-0 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzamide compounds, including those containing furan and thiophene rings. Here are some notable findings:
- Inflammasome Inhibition : A study highlighted the ability of related compounds to inhibit the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines in cell models . This suggests that modifications to the benzamide structure can enhance anti-inflammatory activity.
- Antibacterial Activity : Research demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating broad-spectrum antibacterial activity .
- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity on human cell lines showed that certain derivatives were non-toxic at therapeutic concentrations, making them potential candidates for further development in clinical settings .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Catalysts : Palladium or nickel complexes are often used for cross-coupling reactions involving thiophene or furan moieties .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for amide bond formation .
- Temperature : Stepwise heating (e.g., 50–80°C) minimizes side reactions, particularly when introducing the trifluoromethyl group .
- Purification : Silica gel chromatography or recrystallization is critical for isolating the compound in ≥95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of furan (δ 6.2–7.4 ppm) and thiophene (δ 7.1–7.8 ppm) protons .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H] at m/z 424.12) .
- X-ray Crystallography : Resolves spatial arrangement, particularly for the trifluoromethyl group’s orientation .
Q. How do the functional groups (furan, thiophene, trifluoromethyl) influence the compound’s reactivity?
- Methodological Answer :
- Thiophene/Furan : Participate in π-π stacking and hydrogen bonding, affecting solubility and intermolecular interactions .
- Trifluoromethyl Group : Electron-withdrawing nature stabilizes the benzamide core, enhancing electrophilic substitution reactions .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of efficient synthetic routes for this compound?
- Methodological Answer :
- Disconnections : Split the molecule into benzamide, furan-3-ylmethyl, and 2-(thiophen-2-yl)ethyl fragments.
- Key Steps :
Amide coupling between 4-(trifluoromethyl)benzoic acid and furan/thiophene-containing amines using EDC/HOBt .
Alkylation of the secondary amine with 2-(thiophen-2-yl)ethyl bromide under basic conditions (KCO, DMF) .
- Challenges : Steric hindrance from the trifluoromethyl group may require elevated temperatures (80–100°C) .
Q. What experimental strategies address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Side Reaction Identification : LC-MS monitors byproducts (e.g., over-alkylation or oxidation of thiophene) .
- Isotopic Labeling : Use F NMR to track trifluoromethyl group stability under varying pH conditions .
- Computational Modeling : Compare DFT-calculated NMR shifts with experimental data to resolve ambiguities .
Q. How does the trifluoromethyl group modulate biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Binding Affinity Assays : Compare the target compound with non-fluorinated analogs using enzyme inhibition assays (e.g., IC values) .
- Lipophilicity Measurement : LogP values (via HPLC) correlate the trifluoromethyl group’s impact on membrane permeability .
- Thermodynamic Solubility : Assess solubility in PBS (pH 7.4) to evaluate bioavailability differences .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) with thiophene/furan as pharmacophores .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns, focusing on trifluoromethyl interactions .
- QSAR Models : Train models with descriptors like polar surface area and H-bond acceptors to predict activity .
Q. How can researchers resolve low yields in the final amide coupling step?
- Methodological Answer :
- Activating Agents : Switch from DCC to HATU for improved coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and increase yield by 15–20% .
- Protecting Groups : Temporarily protect the thiophene’s sulfur with Boc groups to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
